Pigment Red 146

Overview

Description

Pigment Red 146 is a bluish-red azo pigment known for its excellent solvent resistance, heat stability, and light fastness . It is widely used in printing pastes, water-based coatings, and inks . Azo pigments, including this compound, are among the most common organic pigments, accounting for over 60% of total organic pigment production .

Mechanism of Action

Target of Action

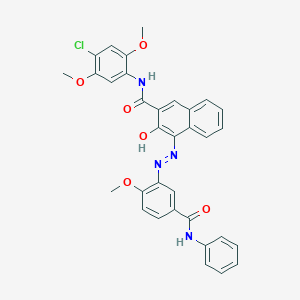

Pigment Red 146, also known as N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide, is primarily used as a colorant in various applications, including printing inks, industrial coatings, plastics, and synthetic fibers . Its primary targets are the materials it is intended to color.

Mode of Action

The compound works by imparting color to the target materials. The azo group (-N=N-) in the compound is responsible for its color-producing properties. When light strikes the compound, it absorbs certain wavelengths (colors) and reflects others. The color we see is the color that is reflected .

Biochemical Pathways

As a pigment, this compound doesn’t participate in biochemical pathways in the traditional sense. Instead, it affects the optical properties of the materials it colors. The size and crystal structure of the pigment particles have a crucial effect on their optical and physical properties, such as color strength and solvent resistance .

Pharmacokinetics

Its properties in a material can be influenced by factors such as particle size and the presence of other chemicals .

Result of Action

The primary result of this compound’s action is the coloring of the target material. The compound can provide strong, vibrant color that is resistant to solvents, heat, and light .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of surfactants and additives can enhance the pigment’s properties, such as increasing its solvent resistance and reducing its particle size . The temperature of the environment can also affect the properties of the pigment .

Preparation Methods

Pigment Red 146 is typically prepared through a coupling reaction involving diazotization and coupling components containing hydroxy groups . The process involves controlling reaction temperature and drying temperature to obtain a stable dispersion of the pigment . Industrial production methods include the use of surfactants, microreactor technology, and mini-emulsion technology to improve pigment properties such as color strength, solvent resistance, and particle size distribution .

Chemical Reactions Analysis

Pigment Red 146 undergoes various chemical reactions, including:

Oxidation: The pigment can be oxidized under specific conditions, affecting its color properties.

Reduction: Reduction reactions can alter the pigment’s structure and color.

Substitution: Substitution reactions can modify the pigment’s functional groups, impacting its solubility and stability.

Common reagents used in these reactions include anionic and non-ionic surfactants, additives like DB-60, and graphene oxide . Major products formed from these reactions include modified pigments with enhanced color properties, solvent resistance, and processability .

Scientific Research Applications

Pigment Red 146 has numerous scientific research applications:

Comparison with Similar Compounds

Pigment Red 146 is often compared with other azo pigments, such as Pigment Red 57:1 and Pigment Red 170 . While all these pigments share similar chemical structures, this compound is unique due to its superior solvent resistance, heat stability, and light fastness . Other similar compounds include:

Pigment Red 571: Known for its bright red color but with lower solvent resistance compared to this compound.

Pigment Red 170: Offers good color strength but may not match the heat stability of this compound.

This compound stands out due to its combination of excellent fastness properties and versatility in various applications .

Biological Activity

Pigment Red 146 (PR 146), a synthetic azo dye, is primarily utilized in various applications including plastics, inks, and coatings due to its vibrant color and stability. Recent studies have explored its biological activity, particularly in terms of toxicity, environmental impact, and potential modifications to enhance its properties. This article synthesizes findings from diverse sources, presenting a comprehensive overview of the biological activity associated with PR 146.

Chemical Structure and Properties

This compound is characterized by its azo group (-N=N-), which is common in many synthetic dyes. The chemical structure contributes to its color properties and stability under various conditions. The pigment's solubility and dispersibility are critical for its application, influencing its performance in different mediums.

Modifications and Their Effects

Recent research has focused on modifying PR 146 to improve its properties. For instance, surface modifications using surfactants and graphene oxide have demonstrated significant enhancements in color strength, solvent resistance, and particle size reduction. A study reported that the particle size decreased from 30.581 μm to 12.252 μm through hydrothermal treatment and surfactant addition, leading to improved hydrophilicity and color brilliance .

Table 1: Effects of Modifications on PR 146 Properties

| Modification Method | Particle Size (μm) | Color Strength (%) | Solvent Resistance | Hydrophilicity |

|---|---|---|---|---|

| Unmodified | 30.581 | 100 | Low | Low |

| Surfactant Addition | 12.252 | 112.6 | High | Increased |

| Hydrothermal Treatment | Varies | Improved | Enhanced | Increased |

Case Studies

Several case studies have examined the environmental impact and biological effects of PR 146:

- Environmental Persistence : A study assessed the degradation of PR 146 in aquatic environments, noting that it can persist due to its stable chemical structure, potentially leading to bioaccumulation in aquatic organisms.

- Cellular Effects : In vitro studies have shown that exposure to PR 146 can affect cell viability and induce oxidative stress in certain cell lines, indicating potential cytotoxic effects .

Research Findings

Recent advancements in the understanding of PR 146's biological activity include:

- Modification Techniques : The use of microreactor technology has been proposed to enhance the crystallization process of PR 146, resulting in improved optical properties without compromising safety .

- Natural Alternatives : Research into natural pigments has shown they can possess beneficial biological activities such as antioxidant properties, suggesting a potential shift towards safer alternatives in applications traditionally dominated by synthetic dyes .

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27ClN4O6/c1-42-27-14-13-20(32(40)35-21-10-5-4-6-11-21)16-26(27)37-38-30-22-12-8-7-9-19(22)15-23(31(30)39)33(41)36-25-18-28(43-2)24(34)17-29(25)44-3/h4-18,39H,1-3H3,(H,35,40)(H,36,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKSHDRHZRCZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5OC)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063754 | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Water or Solvent Wet Solid, Liquid | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5280-68-2 | |

| Record name | Pigment Red 146 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5280-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-(2-(2-methoxy-5-((phenylamino)carbonyl)phenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005280682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.